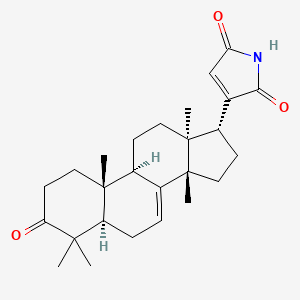

Laxiracemosin H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Laxiracemosin H is primarily obtained through natural extraction rather than synthetic routes. The compound is isolated from the bark of Dysoxylum laxiracemosum using solvent extraction and chromatographic techniques such as silica gel column chromatography, counter-current phase chromatography, and high-performance liquid chromatography .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The extraction from natural sources remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Laxiracemosin H undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to reduced forms of the compound .

Scientific Research Applications

Laxiracemosin H has several scientific research applications:

Chemistry: Used as a model compound for studying the chemical behavior of terpene alkaloids.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Potential use in developing new pharmaceuticals and other bioactive compounds

Mechanism of Action

The mechanism of action of Laxiracemosin H involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting inflammatory pathways and reducing inflammation.

Anti-tumor Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.

Comparison with Similar Compounds

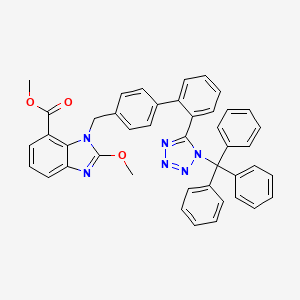

Laxiracemosin H is unique due to its specific tirucallane skeleton and biological activities. Similar compounds include other tirucallane-type alkaloids such as:

- Laxiracemosin A

- Laxiracemosin D

- Laxiracemosin E

- Laxiracemosin F

- Laxiracemosin G

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name |

3-[(5R,9R,10R,13S,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30)/t16-,17-,19-,24+,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOKEBRRTSUMOO-CVRFEKSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4C5=CC(=O)NC5=O)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are Laxiracemosin H and Laxiracemosin B, and where were they discovered?

A1: this compound and Laxiracemosin B are tirucallane-type alkaloids []. They were isolated from the stems of Dysoxylum lenticellatum alongside ten other compounds during a study on the plant's chemical constituents []. This study marks the first time these compounds have been isolated from D. lenticellatum [].

Q2: Are there any notable biological activities associated with the compounds found in Dysoxylum lenticellatum?

A2: Yes, while the specific activity of this compound was not investigated in the study, a related compound, 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone, demonstrated significant inhibitory activities against human cancer cell lines in vitro []. This suggests potential for further research into the bioactivity of tirucallane-type alkaloids like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Norleucine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester](/img/new.no-structure.jpg)

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)

![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)